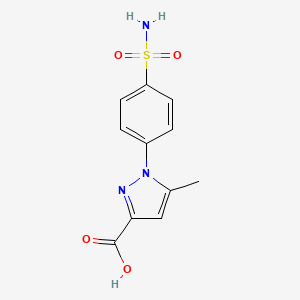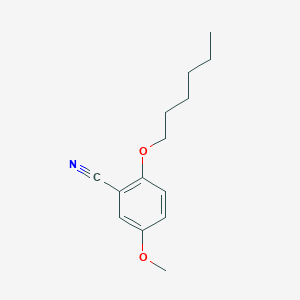![molecular formula C10H19NO B13082314 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which make them valuable in various fields of scientific research and industrial applications. This compound, in particular, has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane typically involves the use of commercially available reagents. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the Prins cyclization reaction provides a scalable approach for its synthesis. The reaction conditions can be optimized for large-scale production, ensuring the efficient and cost-effective synthesis of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-allyl-7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane-1,3-dione
- 1-oxa-9-azaspiro[5.5]undecane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness: 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its spirocyclic structure provides rigidity and three-dimensionality, making it a valuable scaffold for drug design and other applications .
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
8,8-dimethyl-7-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NO/c1-9(2)11-7-10(8-12-9)5-3-4-6-10/h11H,3-8H2,1-2H3 |
Clave InChI |
PESNCOPBQPIHKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(NCC2(CCCC2)CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)





![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)






amine](/img/structure/B13082294.png)
